[(4-butyl-8,8-dimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetic acid
CAS No.: 956569-01-0
Cat. No.: VC5486532
Molecular Formula: C20H24O6
Molecular Weight: 360.406
* For research use only. Not for human or veterinary use.
![[(4-butyl-8,8-dimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetic acid - 956569-01-0](/images/structure/VC5486532.png) 
                        
Specification
| CAS No. | 956569-01-0 | 
|---|---|
| Molecular Formula | C20H24O6 | 
| Molecular Weight | 360.406 | 
| IUPAC Name | 2-[(4-butyl-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-h]chromen-5-yl)oxy]acetic acid | 
| Standard InChI | InChI=1S/C20H24O6/c1-4-5-6-12-9-17(23)25-19-13-7-8-20(2,3)26-14(13)10-15(18(12)19)24-11-16(21)22/h9-10H,4-8,11H2,1-3H3,(H,21,22) | 
| Standard InChI Key | KEVJZCYQFPYPBA-UHFFFAOYSA-N | 
| SMILES | CCCCC1=CC(=O)OC2=C3CCC(OC3=CC(=C12)OCC(=O)O)(C)C | 
Introduction
[(4-butyl-8,8-dimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetic acid is an organic compound belonging to the pyranochromene derivative class. It features a complex structure with potential applications in pharmaceuticals and other scientific fields. This compound is synthesized from natural or synthetic precursors containing chromene structures, requiring precise control over reaction conditions to achieve high purity and yield.
Synthesis
The synthesis of [(4-butyl-8,8-dimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetic acid involves careful control of temperature, pH, and solvent choice. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are used to confirm the structure and purity of the synthesized compound.
Pharmaceuticals
This compound serves as a lead compound in pharmaceutical research due to its potential biological activities. Empirical studies are necessary to understand its efficacy in biological systems through assays measuring cell viability or enzyme activity.
Other Applications
While specific applications beyond pharmaceuticals are not extensively documented, the compound's unique structure suggests potential uses in various scientific fields, including chemistry and materials science.
Suppliers and Availability
Several companies supply [(4-butyl-8,8-dimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetic acid, including Combi-Blocks Inc. and Matrix Scientific in the United States . Suppliers are also located in countries like China, the Czech Republic, and Finland .
Chemical Reactions
The compound can undergo various chemical reactions, often requiring specific catalysts or reagents. The reaction kinetics and mechanisms can vary based on the substituents present on the pyranochromene structure.
Biological Activity
While detailed biological activity data is limited, the compound's structure suggests potential for interaction with biological systems. Further research is needed to fully explore its biological properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume